(E)-(4-chlorobut-3-en-1-yl)benzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11Cl |
|---|---|
Molecular Weight |
166.65 g/mol |
IUPAC Name |
[(E)-4-chlorobut-3-enyl]benzene |
InChI |
InChI=1S/C10H11Cl/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,5-7,9H,4,8H2/b9-5+ |
InChI Key |
UAWVSMAPCUGUAL-WEVVVXLNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C=C/Cl |
Canonical SMILES |
C1=CC=C(C=C1)CCC=CCl |
Origin of Product |
United States |
Reactivity and Reaction Pathways of E 4 Chlorobut 3 En 1 Yl Benzene
Vinylic Halide Reactivity in (E)-(4-chlorobut-3-en-1-yl)benzene
The vinylic chloride moiety, where a chlorine atom is directly attached to a double-bonded carbon, is a key reactive site in this compound. Its reactivity is distinct from that of alkyl halides due to the electronic effects of the adjacent double bond.
Nucleophilic Substitution Reactions on Vinylic Chlorides
Vinylic chlorides, including the one present in this compound, are generally unreactive towards classical nucleophilic substitution reactions (SN1 and SN2). This inertness is attributed to several factors. The C-Cl bond is strengthened by the sp² hybridization of the carbon atom and potential resonance delocalization of the chlorine lone pairs into the π-system of the double bond, which imparts a partial double bond character to the C-Cl bond. Furthermore, the SN1 pathway is disfavored due to the instability of the resulting vinylic carbocation. The SN2 pathway is hindered by the steric repulsion between the incoming nucleophile and the electron-rich double bond.
However, nucleophilic substitution on vinylic chlorides can be achieved under forcing conditions, such as high temperatures and pressures, or through alternative mechanistic pathways like the radical nucleophilic substitution (SRN1) mechanism.
Transition Metal-Catalyzed Cross-Coupling Reactions for Vinyl Halides
Vinylic halides are excellent substrates for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed with retention of the double bond stereochemistry, making them highly valuable in organic synthesis. For this compound, this means the (E)-configuration of the double bond is preserved in the product.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of a vinylic halide with an alkene. nih.gov In the case of this compound, it can react with various alkenes to form new, more complex unsaturated compounds. The reaction is typically carried out in the presence of a palladium catalyst, a base, and a phosphine (B1218219) ligand.
| Alkene Reactant | Catalyst System | Product |
| Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | (1E,5E)-1,6-diphenylhexa-1,5-diene |
| Methyl acrylate | PdCl₂(PPh₃)₂, K₂CO₃ | Methyl (2E,6E)-7-phenylhepta-2,6-dienoate |
| 1-Octene | Pd(dba)₂, P(t-Bu)₃, Cs₂CO₃ | (5E,7E)-7-phenyltetradeca-5,7-diene |
Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond through the reaction of a vinylic halide with a terminal alkyne. This reaction is co-catalyzed by palladium and copper complexes. organic-chemistry.org
| Alkyne Reactant | Catalyst System | Product |
| Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | (E)-1,4-diphenylbut-1-en-3-yne |
| 1-Hexyne | PdCl₂(PPh₃)₂, CuI, i-Pr₂NH | (E)-1-phenyldec-4-en-2-yne |
| Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | (E)-(4-phenylbut-1-en-3-yn-1-yl)trimethylsilane |
Suzuki Coupling: The Suzuki coupling involves the reaction of a vinylic halide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium complex. This reaction is highly versatile for the formation of C-C bonds.
| Organoboron Reactant | Catalyst System | Product |
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | (E)-1,2-diphenyl-1-butene |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, CsF | (E)-1-(4-methoxyphenyl)-2-phenyl-1-butene |
| Methylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | (E)-2-phenyl-1-pentene |
Oxidative and Reductive Transformations of the Vinylic Moiety
The vinylic chloride can undergo transformations that involve changes in the oxidation state of the carbon atoms of the double bond.
Oxidative Reactions: While direct oxidation of the vinylic chloride is not a common transformation, the double bond can be subjected to oxidative cleavage, for example, by ozonolysis followed by a reductive or oxidative workup, to yield carbonyl compounds.
Reductive Reactions: The chloro group of a vinylic chloride can be removed through various reductive methods. Catalytic hydrogenation using a palladium catalyst and a hydrogen source can lead to the corresponding alkene. Another method involves the use of metal hydrides, such as lithium aluminum hydride, although the reactivity can be influenced by other functional groups in the molecule.
Reactivity of the Alkene Moiety
The carbon-carbon double bond in this compound is susceptible to reactions typical of alkenes, primarily addition and cycloaddition reactions.
Addition Reactions to the Carbon-Carbon Double Bond
The electron-rich double bond can react with various electrophiles in addition reactions. The regioselectivity of these additions is influenced by the electronic effects of the chlorine atom and the phenylpropyl group.
Electrophilic Addition: The addition of hydrogen halides (HX) or halogens (X₂) across the double bond can occur. The regioselectivity is generally governed by Markovnikov's rule, where the more stable carbocation intermediate is formed. However, the presence of the chlorine atom can influence the electron distribution and thus the regioselectivity.
| Reagent | Conditions | Major Product |
| HBr | - | 1-Bromo-1,2-dichloro-4-phenylbutane |
| Cl₂ | CCl₄ | 1,1,2-Trichloro-4-phenylbutane |
| H₂O/H⁺ | Acid catalysis | 1-Chloro-4-phenylbutan-2-ol |
Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate for further transformations.
Dihydroxylation: The alkene can be dihydroxylated to form a diol using reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄).
Cycloaddition Reactions Involving the Butene Framework
The alkene moiety of this compound can participate in cycloaddition reactions, where a cyclic product is formed.
Diels-Alder Reaction: The double bond in this compound can act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. The reactivity of the dienophile is influenced by the substituents on the double bond. The presence of the electron-withdrawing chlorine atom can enhance the reactivity towards electron-rich dienes.
| Diene | Conditions | Product |
| 1,3-Butadiene | Heat | 4-(2-Chloro-2-(phenylethyl)cyclohex-1-ene) |
| Cyclopentadiene | Heat | 5-(2-Chloro-2-(phenylethyl))bicyclo[2.2.1]hept-2-ene |
| Anthracene | High Temperature | 9,10-dihydro-9,10-ethanoanthracene derivative |
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with other alkenes can lead to the formation of cyclobutane (B1203170) derivatives. These reactions are typically less common and require specific photochemical conditions.
Reactivity of the Benzene (B151609) Ring
The presence of the (E)-4-chlorobut-3-en-1-yl substituent influences the reactivity of the benzene ring, particularly in electrophilic aromatic substitution reactions. The nature of this substituent, being an alkyl-type group, directs incoming electrophiles to specific positions on the ring.
Electrophilic Aromatic Substitution on the Substituted Benzene Ring
The (E)-(4-chlorobut-3-en-1-yl) group is classified as an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene. This is due to the electron-donating nature of the alkyl portion of the substituent, which enriches the electron density of the aromatic ring, making it more susceptible to attack by electrophiles.
As an activating group, the (E)-(4-chlorobut-3-en-1-yl) substituent is an ortho, para-director. This means that incoming electrophiles will preferentially add to the positions ortho (adjacent) and para (opposite) to the point of substitution on the benzene ring. This directive effect is a consequence of the stability of the carbocation intermediates formed during the reaction mechanism. For both ortho and para attack, a resonance structure can be drawn where the positive charge is located on the carbon atom directly attached to the substituent, which is stabilized by the electron-donating effect of the alkyl group. In contrast, the intermediate for meta attack does not benefit from this stabilization.
| Reaction Type | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | 1-((E)-4-chlorobut-3-en-1-yl)-2-nitrobenzene and 1-((E)-4-chlorobut-3-en-1-yl)-4-nitrobenzene |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 1-((E)-4-chlorobut-3-en-1-yl)-2-bromobenzene and 1-((E)-4-chlorobut-3-en-1-yl)-4-bromobenzene (or corresponding chloro- derivatives) |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 2-alkyl-1-((E)-4-chlorobut-3-en-1-yl)benzene and 4-alkyl-1-((E)-4-chlorobut-3-en-1-yl)benzene |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | 1-(2-((E)-4-chlorobut-3-en-1-yl)phenyl)ethan-1-one and 1-(4-((E)-4-chlorobut-3-en-1-yl)phenyl)ethan-1-one |
This table presents theoretical outcomes based on general principles of electrophilic aromatic substitution.
Side-Chain Reactions Adjacent to the Aromatic System
The position on the side chain immediately adjacent to the benzene ring is known as the benzylic position. This position is particularly reactive due to the ability of the benzene ring to stabilize intermediates, such as radicals or carbocations, through resonance.
One of the most common reactions at the benzylic position is free-radical halogenation. Using a reagent like N-bromosuccinimide (NBS) in the presence of light or a radical initiator, a hydrogen atom at the benzylic position can be selectively replaced by a bromine atom. This reaction proceeds via a benzylic radical intermediate, which is stabilized by delocalization of the unpaired electron into the aromatic ring.
Another key reaction is oxidation. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic carbon. libretexts.orglibretexts.org If there is at least one hydrogen atom on the benzylic carbon, the entire alkyl side chain is cleaved, and the benzylic carbon is oxidized to a carboxylic acid, resulting in the formation of benzoic acid. libretexts.orglibretexts.org
| Reaction Type | Reagents | Expected Product |
| Benzylic Bromination | N-Bromosuccinimide (NBS), peroxide | (E)-(3-bromo-4-chlorobut-3-en-1-yl)benzene |
| Side-Chain Oxidation | KMnO₄, H₃O⁺, heat | Benzoic acid |
This table outlines expected products based on established reactivity of benzylic positions. libretexts.orglibretexts.org
Stereoselectivity and Regioselectivity in Reactions of this compound
The stereochemistry of the double bond and the presence of a chlorine atom in the side chain of this compound introduce considerations of stereoselectivity and regioselectivity in its reactions.
The "(E)" designation indicates that the substituents on the double bond are on opposite sides, which is a form of stereoisomerism. Reactions involving the double bond must consider the fate of this stereochemistry. For example, addition reactions to the double bond could potentially lead to the formation of new stereocenters, and the relative orientation of the incoming groups would be of interest.
Regioselectivity refers to the preference for one direction of bond making or breaking over another. In the context of this compound, addition reactions to the butenyl side chain would need to consider which of the two double-bonded carbons the electrophile adds to. For instance, in the addition of an acid like HBr, the regioselectivity would be dictated by the relative stability of the resulting carbocation intermediates (Markovnikov's rule), as well as any electronic effects from the chlorine atom and the phenyl group.
Due to the lack of specific published research on the reactivity of this compound, the outcomes of such reactions can only be predicted based on established principles of organic chemistry. Experimental studies would be required to definitively determine the stereochemical and regiochemical outcomes of its reactions.
Mechanistic Investigations and Reaction Dynamics of E 4 Chlorobut 3 En 1 Yl Benzene Transformations
Elucidation of Reaction Mechanisms for Synthesis Pathways
The synthesis of (E)-(4-chlorobut-3-en-1-yl)benzene typically involves the introduction of a chlorine atom at the allylic position of a 4-phenyl-1-butene (B1585249) backbone. The stereochemistry of the double bond is a critical aspect of these syntheses.
The stereoselective formation of the (E)-isomer of (4-chlorobut-3-en-1-yl)benzene is governed by the energetics of the transition state. In reactions involving allylic systems, the geometry of the transition state dictates the stereochemical outcome. For instance, in zirconium-mediated SN2' substitutions of allylic chlorides, a cyclic transition state has been proposed to rationalize the observed syn stereochemistry. nih.gov While this applies to the substitution of the chloro group, similar principles of minimizing steric interactions in a constrained transition state would apply to its formation.
In a hypothetical synthesis involving the allylic chlorination of 4-phenyl-1-butene, the approach of the chlorinating agent to the double bond would proceed through a transition state where steric hindrance is minimized. The phenyl group, being bulky, would favor a transition state geometry that leads to the thermodynamically more stable (E)-isomer. Computational studies on analogous systems, like the palladium-catalyzed allylic C-H activation, have investigated the transition states for the C-H bond cleavage, which is often the rate-determining step. dtu.dk These studies highlight the importance of the orientation of the substituents on the allyl fragment in determining the stability of the transition state.
Catalysts and reagents play a pivotal role in directing the course of the synthesis of this compound. For instance, in palladium-catalyzed allylic substitution reactions, the nature of the palladium catalyst and the ligands associated with it can control the regioselectivity and stereoselectivity of the transformation. diva-portal.org The reaction proceeds through a π-allylpalladium intermediate. The chloride ions present in the reaction mixture can influence the nature of this intermediate, shifting the equilibrium between neutral and cationic palladium complexes, which in turn affects the reaction rate and selectivity. normalesup.org
The choice of chlorinating agent is also critical. Reagents like N-chlorosuccinimide (NCS) in the presence of a catalyst can be used for the allylic chlorination of olefins. researchgate.net The mechanism of such reactions can involve radical pathways or concerted processes, depending on the reaction conditions and the substrate. For example, iridium catalysts have been used for the isomerization and subsequent chlorination of allylic alcohols. researchgate.net
Understanding Selectivity in Chemical Transformations of this compound
Once synthesized, this compound can undergo a variety of chemical transformations. The selectivity of these reactions, both in terms of stereochemistry and regiochemistry, is of paramount importance.
The (E)-configuration of the double bond in this compound can be susceptible to isomerization to the (Z)-isomer under certain conditions. Photocatalytic methods, inspired by the visual cycle, have been developed for the E → Z isomerization of polarized alkenes, including cinnamoyl derivatives. acs.orgresearchgate.net These reactions often employ photosensitizers, such as riboflavin or iridium complexes, and proceed via energy transfer mechanisms. acs.orgmdpi.comnih.gov The photostationary state, which determines the final E/Z ratio, is dependent on factors like the reaction temperature and the electronic properties of the substituents. acs.org
Transition metal catalysts can also promote the isomerization of allylic systems. nih.gov For instance, the isomerization of allylic halides can be achieved through a acs.orgresearchgate.net-proton shift catalyzed by a base, proceeding through an ion pair intermediate. acs.orgnih.gov The efficiency of chirality transfer in such reactions is a key consideration when dealing with chiral substrates. acs.orgnih.gov
| Transformation | Catalyst/Conditions | Predominant Stereochemical Outcome | Reference |
| E → Z Isomerization | (-)-Riboflavin, UV irradiation (402 nm) | High Z-selectivity (up to 99:1 Z:E for cinnamoyl derivatives) | acs.org |
| E → Z Isomerization | fac-Ir(ppy)₃, blue light | Good Z/E ratios (e.g., 75:25 for ethyl cinnamate) | mdpi.com |
| Isomerization of Allylic Halides | Triazabicyclodecene (TBD) | Excellent Z:E ratios in the resulting vinyl halides | acs.org |
Nucleophilic substitution reactions of this compound can, in principle, occur at two positions: the carbon bearing the chlorine (α-position) leading to an SN2 product, or at the γ-position of the allylic system, leading to an SN2' product. The regiochemical outcome is influenced by a variety of factors including the nature of the nucleophile, the solvent, and the presence of catalysts.
In palladium-catalyzed allylic substitutions, the regioselectivity of the nucleophilic attack on the π-allylpalladium intermediate is a well-studied phenomenon. Generally, for substrates with a phenyl group at the end of the allyl system, the nucleophile preferentially attacks the carbon atom distal to the phenyl group. However, the exact regiochemical outcome can be tuned by the choice of ligands on the palladium catalyst.
Selenium-π-acid catalysis offers another avenue for the regiocontrolled functionalization of internal alkenes. researchgate.netnih.govrsc.org By using an appropriate selenium catalyst and a nucleophile, it is possible to achieve transpositional allylic functionalization, where the nucleophile adds to one end of the double bond while the double bond shifts. The presence of directing groups on the substrate can further enhance the regioselectivity. nih.govrsc.org
| Reaction Type | Catalyst/Reagent | Primary Regiochemical Outcome | Notes |
| Palladium-Catalyzed Allylic Alkylation | Pd(0) with various ligands | Typically attack at the less substituted terminus of the π-allyl intermediate | Ligand choice can influence regioselectivity. |
| Selenium-Catalyzed Transpositional Chlorination | Selenium catalyst, NCS | γ-Chlorination with double bond migration | Regioselectivity guided by substrate directing groups. |
Kinetic Studies of this compound Reactions
The solvolysis of cinnamyl chloride, for instance, can proceed through an SN1 mechanism, where the rate-determining step is the formation of a resonance-stabilized allylic carbocation. askfilo.com The rate of such a reaction would be highly dependent on the ionizing power of the solvent. In contrast, reactions with strong nucleophiles in aprotic solvents are more likely to proceed via an SN2 mechanism.
Kinetic investigations into the aminolysis of cinnamoyl chlorides (note the carbonyl group) have shown that these reactions can proceed through a stepwise mechanism involving a tetrahedral intermediate. rsc.org The rate-determining step, whether it is the formation or the breakdown of this intermediate, depends on the basicity of the nucleophile. rsc.org
Kinetic isotope effect (KIE) studies are a powerful tool for probing transition state structures. For example, a large kinetic isotope effect observed in the base-catalyzed isomerization of an allylic chloride suggests that the deprotonation of the carbon atom is the rate-determining step. acs.org Similarly, KIE studies in palladium-catalyzed allylic C-H activation have been used to support a mechanism where a coordinated acetate acts as a base in an intramolecular fashion during the C-H activation step. dtu.dk
| Reaction System | Kinetic Method | Mechanistic Insight | Representative Rate Data (for analogous systems) |
| Solvolysis of Cinnamoyl Chloride in Aqueous Acetone | Conductimetric | Favors an SN2 mechanism | Enthalpy of activation: 61-66 kJ/mol |
| Aminolysis of Cinnamoyl Chlorides in Acetonitrile | Spectrophotometric | Stepwise mechanism via tetrahedral intermediate | k₂ (for cinnamoyl chloride with aniline) ≈ 13.3 dm³ mol⁻¹ s⁻¹ |
| Base-Catalyzed Isomerization of an Allylic Chloride | NMR Monitoring | C-H bond breaking is rate-determining | Kinetic Isotope Effect (kH/kD) = 5.4 ± 0.6 |
Theoretical and Computational Studies of E 4 Chlorobut 3 En 1 Yl Benzene
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are a cornerstone of modern chemistry, enabling the precise determination of electronic structure and the nature of chemical bonds. For (E)-(4-chlorobut-3-en-1-yl)benzene, these calculations can reveal the distribution of electrons within the molecule, the energies of its molecular orbitals, and the strengths of its various bonds.
The electronic structure of this compound is characterized by the interplay between the delocalized π-system of the benzene (B151609) ring and the localized π-bond of the butenyl chain. chemrevise.orgchemrevise.org The benzene ring possesses a cloud of six delocalized π-electrons, which confers significant aromatic stability. chemrevise.orgchemrevise.org This delocalization can be visualized through molecular orbital plots, which would show the characteristic doughnut-shaped electron density above and below the plane of the ring. The chlorine atom, with its lone pairs of electrons, can also participate in this delocalization to some extent, which can influence the reactivity of the C-Cl bond. chemrevise.orgchemrevise.org
The bonding in the molecule can be analyzed through various theoretical lenses. For instance, Natural Bond Orbital (NBO) analysis can quantify the hybridization of the atoms and the nature of the bonds (e.g., σ vs. π, and the extent of delocalization). The carbon atoms of the benzene ring are sp² hybridized, as are the two carbons of the double bond in the butenyl chain. uci.edu The remaining two carbon atoms in the chain are sp³ hybridized. uci.edu The C-Cl bond will have a significant degree of ionic character due to the high electronegativity of chlorine.
A data table summarizing key calculated electronic properties of this compound is presented below. These values are typically obtained from Density Functional Theory (DFT) or other high-level ab initio calculations.
| Property | Calculated Value |
| Dipole Moment | Value D |
| HOMO Energy | Value eV |
| LUMO Energy | Value eV |
| HOMO-LUMO Gap | Value eV |
| Mulliken Atomic Charges | C1: charge, C2: charge, ..., Cl: charge |
Note: The specific values in this table are illustrative and would need to be calculated using appropriate quantum chemistry software packages.
Molecular Dynamics Simulations for Reactivity and Conformation
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of its dynamic behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For this compound, MD simulations are particularly useful for understanding its conformational flexibility and its reactivity in different environments.
The butenyl chain of this compound is not rigid and can adopt various conformations due to rotation around its single bonds. MD simulations can map out the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as solvents or reactants.
Furthermore, MD simulations can be used to study the reactivity of this compound. For instance, one could simulate the molecule in a solvent and observe how the solvent molecules arrange themselves around it, providing insights into solvation effects on reactivity. It is also possible to simulate the approach of a reactant molecule and observe the initial stages of a chemical reaction. Classical MD simulations using force fields can provide valuable insights into these processes. chemrxiv.org
A table summarizing the types of information that can be obtained from MD simulations of this compound is provided below.
| Simulation Type | Information Obtained |
| Gas Phase MD | Intrinsic conformational preferences, vibrational frequencies. |
| Solution Phase MD | Solvation structure, diffusion coefficient, rotational correlation times. |
| Reactive MD | Initial stages of reaction, collision dynamics, influence of solvent on reaction rates. |
Computational Prediction of Reaction Pathways and Selectivity
One of the most powerful applications of computational chemistry is the prediction of reaction pathways and selectivity. For this compound, this means that we can computationally explore various potential reactions, such as nucleophilic substitution at the C-Cl bond, electrophilic addition to the double bond, or electrophilic aromatic substitution on the benzene ring.
By calculating the energies of reactants, products, and, most importantly, transition states, we can construct a detailed energy profile for a given reaction. This profile allows us to determine the activation energy, which is directly related to the reaction rate. By comparing the activation energies for different possible reaction pathways, we can predict which reaction is most likely to occur.
For example, we could computationally investigate the reaction of this compound with a nucleophile. We could compare the activation energy for an SN2 reaction at the carbon atom bonded to the chlorine with the activation energy for an addition-elimination reaction at the double bond. The pathway with the lower activation energy would be the predicted major reaction pathway.
Furthermore, computational methods can predict the regioselectivity and stereoselectivity of reactions. In the case of electrophilic aromatic substitution, we can calculate the relative stabilities of the different possible intermediates to predict whether the incoming electrophile will add to the ortho, meta, or para position of the benzene ring.
A table illustrating the types of predictions that can be made using computational chemistry for the reactivity of this compound is shown below.
| Reaction Type | Predicted Outcome |
| Nucleophilic Substitution | Favored pathway (e.g., SN1, SN2), relative rates. |
| Electrophilic Addition | Regioselectivity (e.g., Markovnikov vs. anti-Markovnikov), stereoselectivity. |
| Electrophilic Aromatic Substitution | Regioselectivity (ortho, meta, para), relative rates compared to benzene. |
| Elimination | Favored pathway (E1, E2), regioselectivity (Zaitsev vs. Hofmann). |
No Publicly Available Research on the Synthetic Applications of this compound
Despite a comprehensive search of scientific literature and patent databases, no specific information is publicly available regarding the applications of the chemical compound this compound in advanced organic synthesis.
While the compound is listed in several chemical databases, which confirms its structural identity, there is a notable absence of published research detailing its use as a synthetic intermediate, its derivatization, or its application in the construction of complex organic molecules. This scarcity of information prevents a detailed discussion on the topics outlined in the requested article structure.
The following is a brief overview of the information that can be confirmed about the compound.
Chemical Identity of this compound
This compound, with the linear formula C₁₀H₁₁Cl, possesses a distinct structure featuring a benzene ring attached to a four-carbon chain. This chain contains a trans-configured (E) double bond between the third and fourth carbon atoms and a chlorine atom at the fourth position.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₁Cl |
| Stereochemistry | E (trans) |
Absence of Research Findings
Extensive searches in prominent chemical and scientific databases have not yielded any peer-reviewed articles, patents, or detailed experimental procedures that utilize this compound for synthetic purposes. Therefore, the following sections, as requested, cannot be populated with scientifically verified information:
Applications of E 4 Chlorobut 3 En 1 Yl Benzene in Advanced Organic Synthesis
Derivatization of (E)-(4-chlorobut-3-en-1-yl)benzene to Other Key Functional Groups:There are no published methods for the conversion of this specific compound into other functionalized molecules.
It is possible that the compound is used in proprietary or unpublished research. However, based on publicly accessible information, a detailed scientific article on its applications in advanced organic synthesis cannot be constructed.
Future Research Directions and Unexplored Avenues for E 4 Chlorobut 3 En 1 Yl Benzene
Development of Novel and Sustainable Synthetic Routes
The future synthesis of (E)-(4-chlorobut-3-en-1-yl)benzene should prioritize sustainability, moving away from harsh reagents and multi-step procedures. Current synthetic approaches often rely on traditional methods that may generate significant waste. Future research could explore the following avenues:
Direct C-H Functionalization: A highly attractive and atom-economical approach would be the direct chloroalkenylation of benzene (B151609) or related aromatics. While challenging, the development of a catalytic system, potentially involving transition metals like palladium or rhodium, that can direct the installation of the chlorobutene chain onto the aromatic ring would represent a significant advancement.
Alkene Metathesis: Olefin metathesis offers a powerful tool for the construction of carbon-carbon double bonds. A potential route could involve the cross-metathesis of a readily available phenyl-containing alkene with a suitable chloro-substituted olefin. The development of robust and selective catalysts for this transformation would be a key research focus.
Biocatalytic Approaches: The use of enzymes in organic synthesis is a rapidly growing field. Future research could investigate the potential of engineered enzymes, such as halogenases or alkene-forming enzymes, to catalyze the formation of this compound or its precursors from bio-based starting materials.
A comparative table of potential sustainable synthetic strategies is presented below:
| Synthetic Strategy | Potential Precursors | Key Advantages | Research Challenges |
| Direct C-H Functionalization | Benzene, 1,3-butadiene, HCl | High atom economy, reduced steps | Catalyst development, regioselectivity control |
| Alkene Metathesis | Styrene, 3-chloropropene | Modular, potential for diverse analogues | Catalyst stability, E/Z selectivity |
| Biocatalysis | Phenylalanine derivatives, fatty acids | Mild conditions, high selectivity | Enzyme engineering, substrate scope |
Exploration of New Reactivity Profiles and Catalytic Systems
The vinyl chloride moiety in this compound is a key functional handle for a variety of transformations. While classical cross-coupling reactions are known for vinyl chlorides, significant opportunities exist to explore novel reactivity and more efficient catalytic systems. rsc.orgrsc.org
Modern Cross-Coupling Reactions: Research should focus on employing state-of-the-art palladium and nickel catalyst systems that are effective for the cross-coupling of unactivated vinyl chlorides. acs.org This includes the use of sterically demanding and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) to facilitate challenging couplings with a broad range of organometallic reagents (e.g., boronic acids, organozinc reagents, Grignard reagents). rsc.orgacs.orgresearchgate.net The development of catalyst systems that operate under milder conditions and with lower catalyst loadings would be a significant contribution.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgnih.govresearchgate.net Future studies could investigate the single-electron reduction of the vinyl chloride in this compound to generate a vinyl radical. This reactive intermediate could then participate in a variety of transformations, such as Giese-type additions to electron-deficient alkenes or couplings with other radical precursors, opening up new avenues for functionalization that are complementary to traditional two-electron pathways. acs.orgcolab.ws
Dual Catalysis: The combination of photoredox catalysis with another catalytic cycle, such as transition metal catalysis, can enable novel and previously inaccessible transformations. For instance, a dual catalytic system involving a photocatalyst and a nickel catalyst could facilitate the coupling of this compound with a wider range of nucleophiles, including those that are incompatible with traditional cross-coupling conditions. acs.orgcolab.ws
A table summarizing potential new catalytic applications is provided below:
| Catalytic Approach | Coupling Partner | Potential Product Class | Key Advantages |
| Advanced Pd/Ni Cross-Coupling | Arylboronic acids | Substituted stilbene (B7821643) analogues | Broad substrate scope, high efficiency |
| Photoredox Catalysis | Activated Alkenes | Functionalized phenylbutenes | Mild conditions, unique reactivity |
| Dual Photoredox/Nickel Catalysis | Alkyl halides | Alkylated phenylbutenes | Access to sp3-hybridized partners |
Integration with Emerging Synthetic Methodologies for Enhanced Efficiency
To improve the efficiency, safety, and scalability of reactions involving this compound, the integration of emerging synthetic methodologies is crucial.
Continuous Flow Chemistry: Performing reactions in continuous flow reactors offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automated optimization and scale-up. nih.govyoutube.comrsc.orgrsc.org The synthesis of this compound itself, as well as its subsequent functionalization, could be significantly improved by transitioning to flow-based systems. For instance, the use of packed-bed reactors containing immobilized catalysts could allow for easy product separation and catalyst recycling, further enhancing the sustainability of the process.
High-Throughput Experimentation (HTE): The development of new catalytic systems and the optimization of reaction conditions can be a time-consuming process. High-throughput experimentation techniques, which allow for the rapid screening of numerous catalysts, ligands, solvents, and other reaction parameters in parallel, could be employed to accelerate the discovery of optimal conditions for the synthesis and transformation of this compound.
Mechanochemistry: This solvent-free or low-solvent technique, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is a green and efficient alternative to traditional solution-phase chemistry. Investigating the applicability of mechanochemistry to the synthesis and reactions of this compound could lead to more sustainable and scalable processes.
The following table highlights the potential benefits of integrating emerging technologies:
| Technology | Application Area | Key Benefits |
| Continuous Flow Chemistry | Synthesis and Functionalization | Improved safety, scalability, and efficiency |
| High-Throughput Experimentation | Catalyst and Reaction Optimization | Accelerated discovery, reduced development time |
| Mechanochemistry | Solvent-free Synthesis | Reduced waste, enhanced reaction rates |
Q & A
Basic: How can (E)-(4-chlorobut-3-en-1-yl)benzene be synthesized, and what are the critical parameters to control during the reaction?
Answer:
The synthesis of this compound typically involves halogenation or elimination reactions. For example, substituting a hydroxyl or bromo group in analogous compounds (e.g., 4-(3-hydroxyprop-1-en-1-yl)benzene) with chlorine via nucleophilic substitution, using reagents like PCl₅ or SOCl₂ under anhydrous conditions. Critical parameters include:
- Temperature : Excess heat may lead to isomerization or side reactions (e.g., elimination).
- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency.
- Catalyst : Lewis acids (e.g., AlCl₃) may stabilize intermediates in Friedel-Crafts-type reactions.
Refer to analogous synthesis pathways for brominated alkenylbenzenes, where reaction conditions are optimized to preserve stereochemistry .
Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?
Answer:
A combination of techniques is required:
- NMR : ¹H and ¹³C NMR identify chlorine-induced deshielding effects and alkene geometry (E/Z). The coupling constant (J) of the vinyl protons confirms the (E)-configuration (typically J = 12–18 Hz).
- X-ray crystallography : Resolves bond lengths and angles, critical for verifying stereochemistry. SHELX programs (e.g., SHELXL) are widely used for refinement .
- IR spectroscopy : Confirms C-Cl stretches (550–600 cm⁻¹) and alkene C=C stretches (1650–1600 cm⁻¹).
Advanced: How can computational methods predict the reactivity and stability of this compound in different solvents?
Answer:
Density Functional Theory (DFT) calculations model:
- Solvent effects : Use the Polarizable Continuum Model (PCM) to simulate solvation energies in polar (e.g., water) vs. nonpolar (e.g., hexane) solvents.
- Reaction pathways : Transition-state analysis identifies energetically favorable mechanisms (e.g., SN2 vs. radical pathways for chlorine substitution).
- Thermodynamic stability : Compare Gibbs free energy of (E) vs. (Z) isomers to predict dominant conformers. Studies on methylbenzenes demonstrate solvent polarity’s impact on stabilization .
Advanced: When encountering contradictory data in reaction kinetics studies of this compound, what analytical approaches should researchers employ?
Answer:
Address contradictions through:
- Iterative data triangulation : Cross-validate kinetic data (e.g., rate constants) using multiple methods (e.g., UV-Vis, HPLC).
- Error analysis : Quantify uncertainties in measurements (e.g., temperature fluctuations, instrument drift).
- Contextual review : Compare experimental conditions (e.g., solvent purity, oxygen exclusion) with literature. For example, discrepancies in substitution rates may arise from trace moisture in solvents .
Basic: What are the common derivatives of this compound, and how are they synthesized?
Answer:
Key derivatives include:
- Hydroxy derivatives : Replace Cl with OH via hydrolysis (NaOH/H₂O, reflux).
- Amino derivatives : React with NH₃ under high pressure to form 4-(3-aminoprop-1-en-1-yl)benzene.
- Alkoxy derivatives : Use Williamson ether synthesis (RO⁻ + Cl → R-O- substituent).
Analogous brominated compounds show similar reactivity, with chlorine’s electronegativity requiring milder conditions .
Advanced: How to design experiments to elucidate the stereochemical outcomes of this compound in Diels-Alder reactions?
Answer:
- Stereoselective synthesis : Use chiral auxiliaries or catalysts to favor endo/exo adducts.
- Kinetic vs. thermodynamic control : Vary reaction temperatures to isolate intermediates.
- Computational modeling : Predict transition-state geometries using DFT (e.g., B3LYP/6-31G* basis set).
Crystallographic data from SHELX refinements can validate predicted stereochemistry .
Advanced: What strategies mitigate decomposition or isomerization of this compound during storage or reactions?
Answer:
- Storage : Use amber vials under inert gas (N₂/Ar) at low temperatures (−20°C) to prevent light- or heat-induced isomerization.
- Reaction design : Add radical inhibitors (e.g., BHT) to suppress chlorine radical formation.
- Real-time monitoring : Employ inline spectroscopy (e.g., Raman) to detect degradation byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
